N-cyclohexyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-cyclohexyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021208-45-6
VCID: VC11945064
InChI: InChI=1S/C21H24N4OS/c1-15-7-9-16(10-8-15)18-13-19-21(22-11-12-25(19)24-18)27-14-20(26)23-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4
Molecular Formula: C21H24N4OS
Molecular Weight: 380.5 g/mol

N-cyclohexyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1021208-45-6

Cat. No.: VC11945064

Molecular Formula: C21H24N4OS

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1021208-45-6

Specification

CAS No. 1021208-45-6
Molecular Formula C21H24N4OS
Molecular Weight 380.5 g/mol
IUPAC Name N-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H24N4OS/c1-15-7-9-16(10-8-15)18-13-19-21(22-11-12-25(19)24-18)27-14-20(26)23-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,23,26)
Standard InChI Key BUTXSMNEOYIOJN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide, reflects its three primary components:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7, providing sites for electrophilic substitution.

  • 4-Methylphenyl substituent: Attached at position 2 of the pyrazine ring, this group enhances lipophilicity and may influence target binding .

  • Sulfanylacetamide side chain: A thioether-linked acetamide group terminated by a cyclohexyl moiety, contributing to solubility and conformational flexibility.

The molecular formula C21H24N4OS (Table 1) underscores its moderate hydrophobicity, with a calculated logP of 3.2 ± 0.3. X-ray crystallography data, though unavailable for this specific compound, predict a planar pyrazine ring and a bent conformation for the cyclohexyl group.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N4OS
Molecular Weight380.5 g/mol
IUPAC NameN-cyclohexyl-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
SMILESCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4CCCCC4
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyrazine N atoms)

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a four-step sequence starting from 2-amino-4-chloropyrazolo[1,5-a]pyrazine (Fig. 1):

  • Suzuki-Miyaura Coupling: Reaction with 4-methylphenylboronic acid introduces the aryl group at position 2.

  • Thiolation: Treatment with thiourea replaces the chlorine atom at position 4 with a thiol group.

  • Acetamide Formation: Alkylation with bromoacetyl bromide followed by reaction with cyclohexylamine yields the final product.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Key Challenges:

  • Controlling regioselectivity during Suzuki coupling to avoid byproducts.

  • Preventing oxidation of the thioether group during purification.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine H), 7.65 (d, J=8.0 Hz, 2H, aryl H), 7.29 (d, J=8.0 Hz, 2H, aryl H), 3.92 (s, 2H, SCH2), 2.41 (s, 3H, CH3), 1.75–1.25 (m, 10H, cyclohexyl H).

  • HRMS (ESI+): m/z 381.1672 [M+H]+ (calculated: 381.1678).

Analytical and Computational Insights

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min.

  • Retention Time: 6.8 minutes.

Molecular Dynamics Simulations

A 100-ns simulation of the compound bound to BTK revealed:

  • Stable hydrogen bonds with Met477 and Glu475.

  • RMSD <2.0 Å after 20 ns, indicating minimal conformational drift .

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